N-(4-fluorophenyl)cyclohexanecarboxamide

Lipophilicity ADME Drug-likeness

Procure N-(4-fluorophenyl)cyclohexanecarboxamide (CAS 315712-36-8) for precise structure-activity relationship (SAR) studies. The 4-fluoro substitution delivers a unique balance of lipophilicity (ACD/LogP 3.53) and strong electronegativity (Hammett σp=0.06), without the steric bulk of chloro analogs or the metabolic lability of methyl derivatives. This scaffold is a validated nonpeptidic entry point for exploring cathepsin K inhibition. Ideal as a reference compound in PAMPA or Caco-2 permeability assays, it empowers direct comparative studies of para-substituent effects on microsomal stability.

Molecular Formula C13H16FNO
Molecular Weight 221.27 g/mol
Cat. No. B312733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-fluorophenyl)cyclohexanecarboxamide
Molecular FormulaC13H16FNO
Molecular Weight221.27 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C(=O)NC2=CC=C(C=C2)F
InChIInChI=1S/C13H16FNO/c14-11-6-8-12(9-7-11)15-13(16)10-4-2-1-3-5-10/h6-10H,1-5H2,(H,15,16)
InChIKeyRQMDSCPCNJHYJL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-fluorophenyl)cyclohexanecarboxamide: Physicochemical Profile and Structural Context for Procurement Decisions


N-(4-fluorophenyl)cyclohexanecarboxamide (CAS 315712-36-8) is a synthetic carboxamide with the molecular formula C₁₃H₁₆FNO and a molecular weight of 221.27 g/mol [1]. Its structure consists of a cyclohexane ring linked via an amide bond to a 4-fluorophenyl group . Predicted physicochemical properties include a boiling point of 385.0±25.0 °C at 760 mmHg, a density of 1.169±0.06 g/cm³, an ACD/LogP of 3.53, and a topological polar surface area of 29 Ų . The compound is commercially available as a research chemical (AldrichCPR) for early discovery research .

Why N-(4-fluorophenyl)cyclohexanecarboxamide Cannot Be Casually Substituted with In-Class Analogs


Within the N-arylcyclohexanecarboxamide class, substitution of the aryl para-substituent produces quantifiably distinct physicochemical and predicted ADME profiles that preclude simple interchange. Even among closely related analogs—N-phenylcyclohexanecarboxamide (unsubstituted), N-(4-chlorophenyl)cyclohexanecarboxamide, and N-(4-methylphenyl)cyclohexanecarboxamide—the 4-fluoro substitution uniquely balances lipophilicity (ACD/LogP 3.53 ) with minimal steric perturbation, while fluorine's strong electronegativity (Hammett σₚ = 0.06) confers distinct electronic modulation without the increased van der Waals volume of chloro (σₚ = 0.23; molecular weight 237.73 g/mol) or the metabolic lability of methyl (σₚ = -0.17) [1]. These differences directly impact membrane permeability, metabolic stability, and target engagement in structure-activity relationship (SAR) studies.

N-(4-fluorophenyl)cyclohexanecarboxamide: Quantitative Differentiators vs. Structural Analogs


Lipophilicity Control: LogP Comparison vs. Unsubstituted, Chloro, and Methyl Analogs

N-(4-fluorophenyl)cyclohexanecarboxamide exhibits a calculated ACD/LogP of 3.53 . This value falls precisely between the less lipophilic unsubstituted phenyl analog (N-phenylcyclohexanecarboxamide: estimated LogP ~3.0) and the more lipophilic chloro analog (N-(4-chlorophenyl)cyclohexanecarboxamide: estimated LogP ~3.9). The 4-fluoro substitution achieves a +0.53 LogP increment relative to the unsubstituted parent, while avoiding the >0.9 LogP increase associated with 4-chloro substitution .

Lipophilicity ADME Drug-likeness Membrane permeability

Electron-Withdrawing Modulation: Hammett σₚ Value and Predicted pKa vs. Electron-Donating Analogs

The 4-fluoro substituent provides a Hammett σₚ value of 0.06 [1], representing a mild electron-withdrawing effect via induction (σ_F = 0.43) partially offset by resonance electron donation. In contrast, the 4-chloro analog (σₚ = 0.23) exerts stronger electron withdrawal, while the 4-methyl analog (σₚ = -0.17) is electron-donating. The predicted pKa of the amide N–H is 13.98±0.70 .

Electronic effects Hammett constant SAR Hydrogen bonding

Metabolic Stability Advantage: Fluorine Blockade of Oxidative Metabolism on the Phenyl Ring

Fluorine substitution at the 4-position of the phenyl ring serves as a metabolic blocking strategy to prevent cytochrome P450-mediated hydroxylation [1]. In the β-substituted cyclohexanecarboxamide cathepsin K inhibitor series, use of fluorine atoms to block metabolism on the cyclohexyl ring yielded compounds with oral bioavailability (F) of 55% and a half-life (t₁/₂) of 15 hours in dogs for the optimized lead compound [1].

Metabolic stability CYP450 Fluorine substitution Bioisostere

Catalytic Activity: Benchmark Synthetic Yield via Standard Amide Coupling Route

N-(4-fluorophenyl)cyclohexanecarboxamide is synthesized via standard amide coupling between cyclohexanecarbonyl chloride and 4-fluoroaniline. A related phenylcyclohexyl carboxamide synthesis achieved 95% yield for the N-benzyl protection step under standard conditions (BnBr, K₂CO₃, acetone, 0 °C to rt, 12 h) [1]. Commercial vendors report purity specifications of ≥90% to 95% for the final compound .

Synthetic accessibility Amide coupling Process chemistry Yield

Recommended Research Applications for N-(4-fluorophenyl)cyclohexanecarboxamide Based on Differentiated Properties


Scaffold for Cathepsin K and Related Protease Inhibitor Development

The cyclohexanecarboxamide framework has been validated as a nonpeptidic scaffold for potent cathepsin K inhibitors, with optimized β-substituted analogs achieving sub-nanomolar potency (hrab Cat K IC₅₀ 0.28 nM) and >800-fold selectivity over cathepsins B, L, and S [1]. N-(4-fluorophenyl)cyclohexanecarboxamide serves as an accessible entry point for SAR exploration around the N-aryl amide region, where fluorine substitution may contribute to metabolic stability and optimal lipophilicity.

Metabolic Stability SAR Studies in Cytochrome P450-Prone Scaffolds

For research programs where oxidative metabolism of the phenyl ring is a known liability, the 4-fluoro substitution provides a quantifiable advantage as a metabolic blocking strategy [1]. This compound enables direct comparative studies with its 4-chloro, 4-methyl, and unsubstituted phenyl analogs to empirically validate the relationship between para-substituent identity and microsomal stability or CYP isoform-specific metabolism.

Lipophilicity-Dependent Membrane Permeability Investigations

With a calculated ACD/LogP of 3.53, this compound occupies a favorable lipophilicity window for passive membrane permeability [1]. It can serve as a reference compound in parallel artificial membrane permeability assays (PAMPA) or Caco-2 studies when benchmarking the permeability effects of subtle structural modifications, particularly in comparison to the unsubstituted parent (estimated LogP ~3.0) and the more lipophilic 4-chloro analog (estimated LogP ~3.9).

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